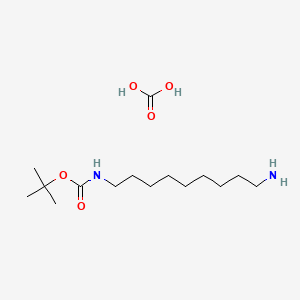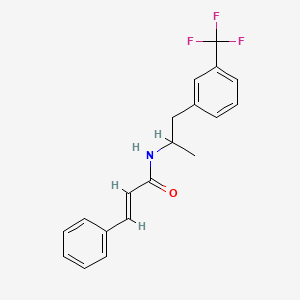
Lenalidomide-C2-amine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-C2-amine HCl is a derivative of lenalidomide, an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and is used primarily in the treatment of multiple myeloma and myelodysplastic syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide typically involves the reaction of 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione with various reagents under controlled conditions. The process often includes steps such as nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of lenalidomide involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process is optimized for yield and purity, often employing advanced chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-C2-amine HCl undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of lenalidomide, which may have different pharmacological properties and applications .
Scientific Research Applications
Lenalidomide-C2-amine HCl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in studies of cellular processes and protein interactions.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Lenalidomide-C2-amine HCl exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are involved in the survival and proliferation of multiple myeloma cells . The compound also affects various signaling pathways, including those related to immune response and inflammation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its teratogenic effects but also used in the treatment of multiple myeloma.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties but different pharmacokinetic profiles.
CC-122: A newer compound with similar mechanisms of action but potentially fewer side effects.
Uniqueness
Lenalidomide-C2-amine HCl is unique in its specific targeting of the CRL4 CRBN E3 ubiquitin ligase complex, leading to the selective degradation of proteins involved in cancer cell survival. This specificity makes it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C15H19ClN4O3 |
|---|---|
Molecular Weight |
338.79 g/mol |
IUPAC Name |
3-[7-(2-aminoethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C15H18N4O3.ClH/c16-6-7-17-11-3-1-2-9-10(11)8-19(15(9)22)12-4-5-13(20)18-14(12)21;/h1-3,12,17H,4-8,16H2,(H,18,20,21);1H |
InChI Key |
XDXKRXRWJHXXOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


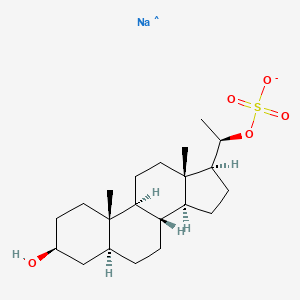

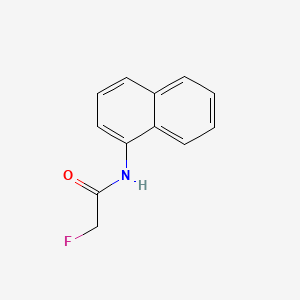
![(Z)-N'-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide](/img/structure/B13426060.png)
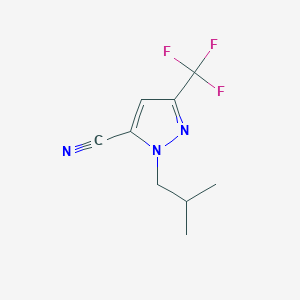
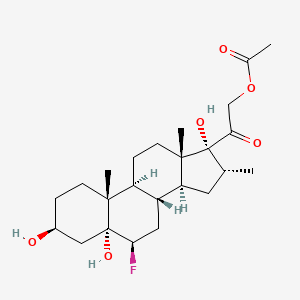
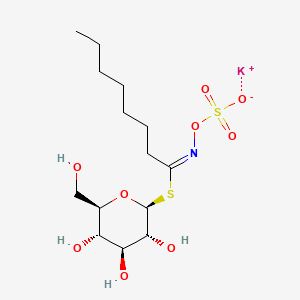
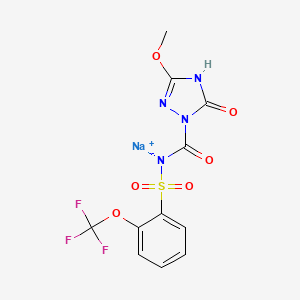
![(Z)-N'-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13426085.png)
![4-((3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B13426087.png)
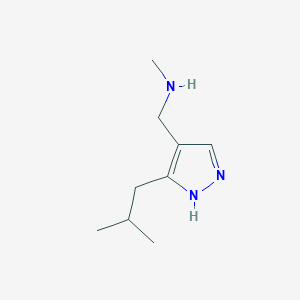
![Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride](/img/structure/B13426107.png)
